molecular formula C20H17ClN4O B2917895 5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 863447-45-4

5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2917895
CAS No.: 863447-45-4
M. Wt: 364.83
InChI Key: GKMDUYOBSDLPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological applications, including anticancer, antiviral, and anti-inflammatory activities . Structurally, it features:

  • A pyrazolo[3,4-d]pyrimidin-4-one core.
  • A 3-chlorophenylmethyl substituent at position 3.
  • A 3,4-dimethylphenyl group at position 1.

These substituents likely enhance lipophilicity and target-binding affinity compared to simpler analogs.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-6-7-17(8-14(13)2)25-19-18(10-23-25)20(26)24(12-22-19)11-15-4-3-5-16(21)9-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMDUYOBSDLPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzylamine with 3,4-dimethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable catalyst to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often utilize ultrasonic-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, ultimately leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidinone Derivatives

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Substituents Synthesis Yield Biological Activity Key References
Target Compound : 5-[(3-Chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 5: 3-Chlorophenylmethyl
- 1: 3,4-Dimethylphenyl
Not reported Inferred: Anticancer, kinase inhibition (based on SAR)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - 1: Methyl
- 4: Chloro
- 6: Chloromethyl
83% (from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate) Intermediate for antiproliferative agents
5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 5: Amino
- 6: 4-Fluorophenylamino
- 3: Methylthio
Not reported X-ray-confirmed delocalized electron system; potential kinase inhibition
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 6: 5-Amino-3-methylpyrazole
- 1: 4-Chlorophenyl
Not reported Pharmaceutical intermediate for kinase inhibitors
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1: 3-Methylphenyl
- 4: N-[2-(4-Chlorophenyl)ethyl]
Not reported Anticancer (inferred from similar aryl-substituted analogs)

Structural and Functional Insights

  • Substituent Effects: The 3-chlorophenylmethyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., methyl or amino groups) . Analogs with chloro or fluoro substituents (e.g., ) show improved antiproliferative activity, suggesting the target compound’s 3-chloro group may confer similar benefits.
  • Synthesis Routes: Most pyrazolo[3,4-d]pyrimidines are synthesized via cyclization of pyrazole-carboxamide precursors or condensation reactions with aldehydes/ketones . For example, FeCl₃-SiO₂ catalysis in ethanol achieved 75% yield for a chromenone-fused analog .
  • Biological Activity: Pyrazolo[3,4-d]pyrimidines with aryl/heteroaryl substituents (e.g., thieno[2,3-d]pyrimidine in ) exhibit antimicrobial and anticancer properties. The target compound’s dual aromatic substituents may synergize to inhibit kinases like cyclin-dependent kinases (CDKs) or phosphodiesterases, as seen in structurally related compounds .

Biological Activity

The compound 5-[(3-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H18ClN5O
  • Molecular Weight : 355.83 g/mol
  • InChIKey : KPRGSSVWBDFVHR-UHFFFAOYSA-N

Research indicates that pyrazolo[3,4-d]pyrimidines often function as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). The structural similarity of these compounds to ATP allows them to compete effectively with ATP for binding to the kinase domain, thus inhibiting downstream signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Inhibition of EGFR : A recent study synthesized derivatives that exhibited significant inhibitory effects on both wild-type and mutant EGFR. Compound 12b demonstrated IC50 values of 0.016 µM against wild EGFR and 0.236 µM against the T790M mutant, indicating its potency as an anticancer agent targeting resistant forms of EGFR .
  • Synergistic Effects with Chemotherapy : The compound was tested in combination with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated enhanced cytotoxicity when used in combination compared to doxorubicin alone, suggesting a potential for clinical application in combination therapies .

Antimicrobial Activity

Pyrazolo compounds have also shown promising antimicrobial properties. Some derivatives were evaluated for their antifungal activity against various pathogens. The studies reported notable efficacy against strains such as Candida albicans and Aspergillus niger, indicating a broad-spectrum antimicrobial potential .

Data Table: Biological Activity Summary

Activity TypeTarget/OrganismIC50/EffectReference
EGFR InhibitionWild-type EGFR0.016 µM
EGFR InhibitionMutant EGFR (T790M)0.236 µM
CytotoxicityMCF-7 Cell LineEnhanced with Doxorubicin
Antifungal ActivityCandida albicansNot specified
Antifungal ActivityAspergillus nigerNot specified

Case Studies

  • Breast Cancer Study : A case study involving the use of pyrazolo derivatives in combination with doxorubicin showed a significant increase in apoptosis rates and cell cycle arrest at S and G2/M phases in treated cells compared to controls. This underscores the potential for developing combination therapies that enhance efficacy while mitigating resistance mechanisms .
  • Antimicrobial Efficacy : Another study evaluated various pyrazolo derivatives against multiple fungal strains, demonstrating effective inhibition and suggesting further exploration into their use as antifungal agents in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.